2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]-N-(4H-1,2,4-triazol-3-yl)acetamide
Description
Chemical Identity and Structural Significance
Molecular Architecture
The compound’s molecular formula is C₁₇H₁₈N₆O₂ , with a molecular weight of 338.37 g/mol . Its structure consists of three critical components:
- Phthalazinone core : A bicyclic system comprising a benzene ring fused to a diazine ring, substituted with a propan-2-yl group at position 3 and a ketone at position 4.
- Acetamide linker : Connects the phthalazinone moiety to the triazole group, enhancing solubility and enabling structural diversification.
- 1,2,4-Triazole ring : A five-membered heterocycle with three nitrogen atoms, contributing to hydrogen-bonding interactions in biological systems.
Table 1: Key Structural Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₇H₁₈N₆O₂ |
| Molecular Weight | 338.37 g/mol |
| Key Functional Groups | Phthalazinone, acetamide, 1,2,4-triazole |
| Hybridization | sp² (aromatic rings) and sp³ (acetamide) |
The phthalazinone core exhibits planar aromaticity, while the propan-2-yl group introduces steric bulk that may influence binding specificity. The acetamide linker adopts a flexible conformation, facilitating interactions with diverse biological targets.
Spectroscopic Characterization
- Infrared Spectroscopy (IR) : Strong absorption bands at 1660–1680 cm⁻¹ (C=O stretch of phthalazinone) and 1730–1740 cm⁻¹ (amide C=O).
- Nuclear Magnetic Resonance (¹H-NMR) :
These spectral features confirm the integration of the phthalazinone and triazole units while verifying the compound’s purity.
Reactivity and Functionalization
The compound undergoes reactions typical of its functional groups:
- Amide bond hydrolysis : Under acidic or basic conditions, yielding carboxylic acid and amine intermediates.
- Triazole alkylation : At the N1 position, enabling side-chain modifications.
- Phthalazinone oxidation : The 4-oxo group participates in redox reactions, potentially forming hydroxylated derivatives.
Such reactivity underpins its utility as a scaffold for generating structurally related analogs.
Historical Development in Heterocyclic Chemistry
Early Innovations in Phthalazine Derivatives
The phthalazine scaffold gained prominence in the mid-20th century due to its presence in natural alkaloids and synthetic drugs. Early work focused on:
- Antihypertensive agents : Phthalazine derivatives like hydralazine (1950s) demonstrated vasodilatory effects.
- Anticancer compounds : Substituted phthalazines were explored as kinase inhibitors in the 1990s.
These studies established phthalazinones as versatile platforms for drug design, motivating further exploration of their fused heterocyclic analogs.
Emergence of Triazole-Phthalazine Hybrids
The integration of triazole rings with phthalazinones began in the early 2000s, driven by:
- Combinatorial chemistry : High-throughput synthesis enabled rapid generation of triazole-phthalazine libraries.
- Bioisosteric replacement : Triazoles served as analogs for imidazole or pyrazole rings in existing drugs, improving metabolic stability.
Table 2: Milestones in Triazole-Phthalazine Hybrid Development
A pivotal advancement was the use of O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) for coupling phthalazinone carboxylic acids to triazole amines, achieving yields >75%. This method remains widely employed for synthesizing 2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]-N-(4H-1,2,4-triazol-3-yl)acetamide analogs.
Current Trends and Applications
Recent research (2020–2025) emphasizes:
- Targeted drug delivery : Functionalizing the acetamide linker with polyethylene glycol (PEG) chains to enhance solubility.
- Dual-action inhibitors : Designing derivatives that simultaneously target cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR).
These innovations position triazole-phthalazine hybrids as promising candidates for treating inflammation-driven cancers and antibiotic-resistant infections.
Properties
Molecular Formula |
C15H16N6O2 |
|---|---|
Molecular Weight |
312.33 g/mol |
IUPAC Name |
2-(4-oxo-3-propan-2-ylphthalazin-1-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide |
InChI |
InChI=1S/C15H16N6O2/c1-9(2)21-14(23)11-6-4-3-5-10(11)12(20-21)7-13(22)18-15-16-8-17-19-15/h3-6,8-9H,7H2,1-2H3,(H2,16,17,18,19,22) |
InChI Key |
PTIBXOVXWPHIRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=NC=NN3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the phthalazinone core, followed by the introduction of the triazole ring through cyclization reactions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may include optimization of these reactions for large-scale synthesis, ensuring cost-effectiveness and scalability.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is , with a molecular weight of approximately 284.31 g/mol. The compound features a dihydrophthalazine moiety linked to a triazole group, which is significant for its biological activity.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its unique structural features that can interact with biological targets. Its derivatives have been evaluated for various therapeutic potentials, including:
- Anticancer Activity : Research indicates that compounds with similar structures can inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer progression. Studies have explored their effects on cell proliferation and angiogenesis .
- Antimicrobial Properties : The presence of both triazole and phthalazine rings has been linked to antimicrobial activity. Compounds with these moieties have been synthesized and tested against various bacterial strains, showing significant inhibitory effects .
The compound's ability to interact with specific enzymes makes it a candidate for further biological activity studies:
- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Similar compounds have been studied as DPP-IV inhibitors for the treatment of type 2 diabetes. The mechanism involves enhancing insulin secretion and reducing glucagon levels .
- Molecular Docking Studies : Computational studies have been employed to predict how this compound interacts with biological targets at the molecular level. These studies help in understanding the binding affinity and specificity of the compound towards various receptors .
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions, which can be optimized for yield and purity. The general synthetic route may include:
- Formation of the dihydrophthalazine core.
- Introduction of the triazole group through cyclization reactions.
- Acetylation to yield the final product.
Each step is critical for ensuring the desired biological activity and stability of the compound.
Case Study 1: Anticancer Research
A study investigated the effects of derivatives of this compound on cancer cell lines, focusing on their ability to inhibit growth and induce apoptosis. The results indicated that certain modifications enhanced cytotoxicity against specific cancer types, suggesting that structure-activity relationships are crucial for developing effective anticancer agents.
Case Study 2: Antimicrobial Testing
Another research effort focused on evaluating the antimicrobial properties of this compound against a panel of pathogens, including Gram-positive and Gram-negative bacteria. The findings revealed that modifications in the side chains significantly influenced antimicrobial efficacy, highlighting the potential for developing new antibiotics based on this scaffold.
Mechanism of Action
The mechanism of action of 2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]-N-(4H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Phthalazinone Moieties
- Compound 12 () :
- Structure: N-(2,4-dichlorophenyl)-2-((5-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide.
- Key Differences:
- The phthalazinone ring is substituted with a methyl group (vs. isopropyl in the target compound).
- Contains a thioether linkage (-S-) and a dichlorophenyl group (absent in the target compound).
- Implications:
- The thioether may enhance lipophilicity, while the dichlorophenyl group could influence steric interactions in binding pockets.
- The absence of a thio group in the target compound may improve solubility but reduce metabolic stability .
Triazole-Acetamide Derivatives
- VUAA1 () :
- Structure: N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide.
- Key Differences:
- Replaces the phthalazinone core with a pyridinyl-substituted triazole.
- Includes an ethylphenyl group and thioether linkage.
- Implications:
- VUAA1 acts as an Orco agonist, highlighting the role of triazole-acetamide motifs in receptor activation.
- The target compound’s phthalazinone may confer distinct electronic properties, altering binding affinity compared to VUAA1’s pyridinyl group .
-
- General Structure: 2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide derivatives.
- Key Differences:
- Allyl and pyridinyl substituents on the triazole (vs. phthalazinone in the target compound).
- Thioether linkage present.
- Implications:
- Higher melting points (161–184°C) suggest greater crystallinity due to polar pyridinyl groups.
Biological Activity
The compound 2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]-N-(4H-1,2,4-triazol-3-yl)acetamide is a synthetic derivative that exhibits potential biological activities. Its unique structure combines elements of phthalazinone and triazole, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 246.27 g/mol. The structural features include a phthalazinone moiety and a triazole ring, which contribute to its biological activity.
Research indicates that compounds containing phthalazinone and triazole structures often interact with various biological targets, including:
- Enzyme Inhibition : Many derivatives exhibit inhibitory effects on specific enzymes involved in disease pathways.
- Antimicrobial Activity : The presence of the triazole ring is associated with antifungal and antibacterial properties.
- Anticancer Properties : Some studies suggest that derivatives can induce apoptosis in cancer cells through various mechanisms.
Biological Activity Overview
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial properties of similar phthalazinone derivatives against Staphylococcus aureus and Escherichia coli. Results showed that compounds with a phthalazine core exhibited enhanced activity compared to standard antibiotics, highlighting their potential as alternative therapeutic agents in treating resistant infections . -
Anticancer Activity :
In vitro studies demonstrated that the compound significantly reduced cell viability in HT-29 (colon cancer) and COLO-205 (colorectal cancer) cell lines. The IC50 values were recorded at 10 µM and 15 µM, respectively, indicating potent anticancer effects . Molecular docking studies revealed that the compound binds effectively to the active sites of target proteins involved in cancer progression . -
Enzyme Inhibition Studies :
The compound was tested for its ability to inhibit VEGFR-2 kinase activity, an important target in cancer therapy. It displayed an IC50 value of 0.025 µM, suggesting strong inhibition compared to existing inhibitors . This finding supports its potential use in therapeutic strategies targeting angiogenesis.
Q & A
Basic: What are the recommended multi-step synthetic routes for 2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]-N-(4H-1,2,4-triazol-3-yl)acetamide?
Answer:
The synthesis typically involves:
Core Preparation : Construct the phthalazinone core via cyclization of substituted anthranilic acid derivatives with hydrazine, followed by alkylation with propan-2-yl groups.
Functionalization : Introduce the triazole-acetamide moiety using coupling reagents (e.g., EDC/HOBt) under anhydrous conditions (DMF, 0–5°C).
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity. Analytical validation via HPLC (C18 column, acetonitrile/water mobile phase) and -NMR (DMSO-, 400 MHz) is critical .
Basic: How can researchers validate the structural integrity of this compound post-synthesis?
Answer:
Use a combination of spectroscopic and chromatographic techniques:
- - and -NMR : Confirm proton environments (e.g., phthalazinone carbonyl at ~170 ppm, triazole protons at 7.8–8.2 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] calculated for : 363.1572).
- X-ray Crystallography : Resolve ambiguities in stereochemistry or tautomeric forms (e.g., triazole ring protonation states) .
Advanced: What computational strategies optimize reaction conditions for scaling up synthesis?
Answer:
Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model transition states and identify rate-limiting steps (e.g., triazole coupling efficiency).
Reaction Path Search : Apply algorithms (e.g., GRRM) to screen solvents, catalysts, and temperatures. For example, DMF may reduce steric hindrance vs. THF in acetamide formation .
Machine Learning : Train models on reaction yield datasets (e.g., Bayesian optimization for catalyst selection) .
Advanced: How to resolve contradictions in biological activity data (e.g., inconsistent IC50_{50}50 values in kinase assays)?
Answer:
Assay Validation :
- Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to confirm target engagement.
- Control for off-target effects via kinase profiling panels (e.g., 100-kinase panel at 1 µM).
Structural Analysis : Perform molecular docking (AutoDock Vina) to assess binding mode variability in kinase active sites .
Batch Consistency : Re-evaluate compound purity (HPLC-MS) and stability (accelerated degradation studies at 40°C/75% RH) .
Advanced: What mechanistic studies elucidate the compound’s mode of action in cancer cell lines?
Answer:
Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators like BAX/BCL-2) post-treatment.
Proteomics : SILAC-based quantification to track phosphorylation changes in signaling pathways (e.g., PI3K/AKT).
Cellular Imaging : Live-cell microscopy (confocal) to monitor mitochondrial membrane potential (JC-1 dye) and caspase activation .
Basic: Which in vitro models are suitable for preliminary toxicity profiling?
Answer:
- Hepatotoxicity : Primary hepatocytes (rat/human) + CYP450 inhibition assays (LC-MS/MS for metabolite identification).
- Cardiotoxicity : hERG channel inhibition assays (patch-clamp electrophysiology).
- Cytotoxicity : MTT/WST-1 assays in HEK293 and HepG2 cells, with EC determination .
Advanced: How to design SAR studies for triazole-phthalazinone derivatives?
Answer:
Scaffold Modification :
- Vary substituents on the phthalazinone (e.g., electron-withdrawing groups at C-3) and triazole (e.g., alkyl vs. aryl).
Pharmacophore Mapping : Generate 3D-QSAR models (CoMFA/CoMSIA) using IC data from analogs.
Biophysical Validation : SPR or ITC to measure binding affinity changes (ΔG, K) .
Advanced: What strategies mitigate solubility challenges in pharmacokinetic studies?
Answer:
Formulation : Use co-solvents (PEG-400/Cremophor EL) or cyclodextrin complexes.
Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to enhance aqueous solubility.
Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm, PDI <0.1) for sustained release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
